4-氟-2-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)苯甲腈

描述

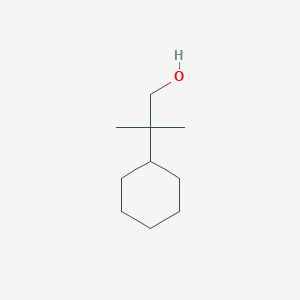

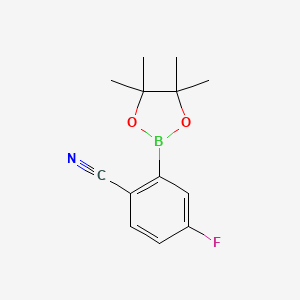

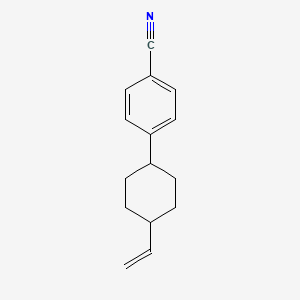

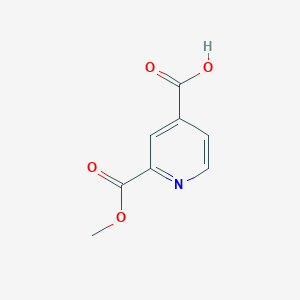

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H15BFNO2 . It is also known by other names such as 2-Cyano-5-fluorophenylboronic acid pinacol ester .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a fluoro group and a complex boron-containing group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.07 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass is 247.1179870 g/mol . It has a topological polar surface area of 42.2 Ų .科学研究应用

合成和结构分析

- 合成和晶体结构研究:使用光谱和 X 射线衍射合成和表征该化合物,并使用密度泛函理论 (DFT) 计算来分析分子结构、振动特性和光谱数据。研究证实,DFT 优化的分子结构与通过 X 射线衍射获得的晶体结构一致 (Wu 等人,2021).

在检测和传感中的应用

检测过氧化氢:已经合成了一系列硼酸酯荧光探针,包括该化合物的衍生物,用于检测过氧化氢。该研究探讨了这些探针对 H2O2 的荧光响应,突出了不同官能团的影响 (Lampard 等人,2018).

过氧化物基炸药检测的荧光探针:该化合物已被用于合成有机薄膜荧光探针,用于检测过氧化物基炸药。它突出了硼酸酯或酸作为与 H2O2 反应活性的官能团的重要性 (Fu 等人,2016).

医学和生物学应用

过氧化苯甲酰检测和斑马鱼成像:已经开发出基于该化合物的近红外荧光探针,用于真实样品中的过氧化苯甲酰检测和活细胞和斑马鱼中的荧光成像,展示了在定量检测和生物学研究中的潜在应用 (Tian 等人,2017).

硼化鏻盐的生物学应用:已经制备并表征了硼化鏻盐,包括该化合物的衍生物。这些化合物在体外细胞毒性和细胞摄取中显示出潜在的应用,特别是在医学研究中具有相关性 (Morrison 等人,2010).

氧化应激的荧光螯合剂:该化合物用于开发基于硼酸酯的荧光螯合剂,该螯合剂对过渡金属离子和 H2O2 有反应,提供了对生物系统中氧化应激的见解 (Hyman & Franz, 2012).

材料科学和化学

杂芳基连接苯并咪唑的合成:该化合物用于杂芳基取代苯并咪唑的微波辅助合成,突出了其在促进高效化学合成中的作用 (Rheault 等人,2009).

电子学中的共轭聚合物:它已被纳入共轭聚合物中,在电子学中具有潜在的应用,展示了该化合物在材料科学中的多功能性 (Zhu 等人,2007).

作用机制

Target of Action

The primary target of the compound 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester is the formation of carbon-carbon bonds . This compound is a boron reagent, which is used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .

Mode of Action

The 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophile, transferring the organic group from boron to palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathway affected by 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester is the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .

Pharmacokinetics

The pharmacokinetics of 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester involve its susceptibility to hydrolysis . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . This property impacts the bioavailability of the compound, as it can be considerably accelerated at physiological pH .

Result of Action

The molecular and cellular effects of the action of 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester are the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds, which can be used in various chemical reactions .

Action Environment

The action, efficacy, and stability of 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester are influenced by environmental factors such as pH and temperature . The rate of hydrolysis of the compound, which impacts its bioavailability, is considerably accelerated at physiological pH . Additionally, the compound is incompatible with oxidizing agents, air, and heat, and should be stored at a temperature of 2-4°C .

安全和危害

未来方向

属性

IUPAC Name |

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULLJYIMHRJPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623313 | |

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

CAS RN |

463335-96-8 | |

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)